molecular formula C18H17N3O2S B5588158 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No. B5588158
M. Wt: 339.4 g/mol
InChI Key: MLDHOTDJUUHWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (O)C (CC)SC1=NC=NC (S2)=C1C3=C2CCCC3 . The empirical formula is C14H16N2O2S2 and the molecular weight is 308.42 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-15(20-12-6-2-1-3-7-12)10-21-11-19-17-16(18(21)23)13-8-4-5-9-14(13)24-17/h1-3,6-7,11H,4-5,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDHOTDJUUHWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylacetamide

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